Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate
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Overview
Description
Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their versatile properties. This compound is characterized by the presence of a tert-butyl group, a methylamino group, and a 2-methylphenyl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Various substituted esters or amides
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(dimethylamino)-2-(2-methylphenyl)acetate
- Tert-butyl 2-(ethylamino)-2-(2-methylphenyl)acetate
- Tert-butyl 2-(methylamino)-2-(3-methylphenyl)acetate
Uniqueness
Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the tert-butyl group can influence its steric and electronic characteristics, affecting its reactivity and interactions.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-8-6-7-9-11(10)12(15-5)13(16)17-14(2,3)4/h6-9,12,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIPPRWRPFGFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC(C)(C)C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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